molecular formula C12H11NO2 B3352233 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione CAS No. 4425-15-4

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione

Cat. No.: B3352233
CAS No.: 4425-15-4
M. Wt: 201.22 g/mol
InChI Key: CDNJLJKUQJJIJK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione is a complex organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.225 g/mol This compound is characterized by its unique azepinoindole structure, which includes a seven-membered ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-cyanoacetylindolines and sulfoxonium ylides, catalyzed by Rh(III) complexes. The reaction is carried out under an argon atmosphere at 80°C for 12 hours, followed by purification through flash column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-6-3-5-8-4-1-2-7-13(10(8)9)12(11)15/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNJLJKUQJJIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3=C(C1)C=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963195
Record name 4,5,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-15-4
Record name 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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